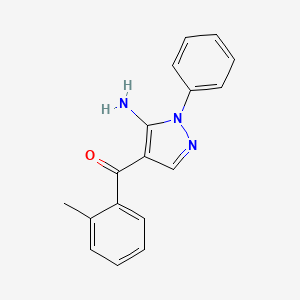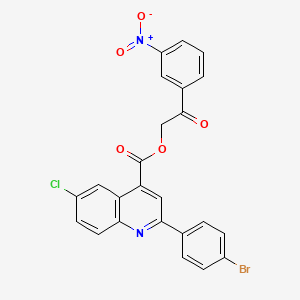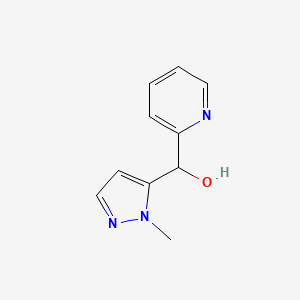
3-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a p-tolyl group. It has gained attention in scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-4-ol typically involves the cyclization of appropriate hydrazine derivatives with substituted ketones or aldehydes. One common method is the reaction of 4-chlorophenylhydrazine with p-tolualdehyde under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various substituted pyrazole derivatives.
科学的研究の応用
3-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: This compound has similar structural features but differs in the substitution pattern on the pyrazole ring.
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds share the 4-chlorophenyl group but have a different heterocyclic core.
Uniqueness
3-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group and a p-tolyl group on the pyrazole ring makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C16H13ClN2O |
|---|---|
分子量 |
284.74 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1-(4-methylphenyl)pyrazol-4-ol |
InChI |
InChI=1S/C16H13ClN2O/c1-11-2-8-14(9-3-11)19-10-15(20)16(18-19)12-4-6-13(17)7-5-12/h2-10,20H,1H3 |
InChIキー |
YYUPPPUJKDVRLN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'~1~,N'~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide](/img/structure/B12047789.png)

![2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12047792.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12047797.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047808.png)




![4-Chloro-2-(methylthio)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B12047838.png)

![1-allyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12047852.png)
![3-(2-bromophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12047859.png)

